N-(2,4-dimethoxyphenyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide
Description
This compound belongs to a class of indazole-based carboxamides featuring a 1,1-dioxidotetrahydrothiophen-3-yl moiety and a substituted phenyl group. Its structure includes:
Properties
Molecular Formula |
C20H25N3O5S |
|---|---|
Molecular Weight |
419.5 g/mol |
IUPAC Name |
N-(2,4-dimethoxyphenyl)-1-(1,1-dioxothiolan-3-yl)-4,5,6,7-tetrahydroindazole-3-carboxamide |
InChI |
InChI=1S/C20H25N3O5S/c1-27-14-7-8-16(18(11-14)28-2)21-20(24)19-15-5-3-4-6-17(15)23(22-19)13-9-10-29(25,26)12-13/h7-8,11,13H,3-6,9-10,12H2,1-2H3,(H,21,24) |
InChI Key |
PWTNOSZXHSDKHN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)C2=NN(C3=C2CCCC3)C4CCS(=O)(=O)C4)OC |
Origin of Product |
United States |
Biological Activity
N-(2,4-Dimethoxyphenyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological properties, and the implications of its activity in various fields such as medicinal chemistry and pharmacology.
Chemical Structure and Synthesis
The compound features a unique structure characterized by a tetrahydrothiophene moiety and an indazole core. The synthesis typically involves multi-step organic reactions that integrate various functional groups to enhance biological activity. The specific synthetic routes have not been extensively documented in the available literature but generally follow established methodologies for similar compounds.
Biological Activity Overview
The biological activity of this compound has been explored primarily through its interactions with various biological targets. Below are some key areas of research:
Antimicrobial Activity
Recent studies indicate that derivatives of indazole and tetrahydrothiophene exhibit significant antimicrobial properties. For instance, certain indazole derivatives have shown promising results against fungal pathogens like Candida albicans and Candida glabrata. The minimum inhibitory concentrations (MICs) for these compounds often fall within a range that suggests moderate to high efficacy .
Antitumor Properties
Indazole derivatives have also been investigated for their anticancer potential. Research has demonstrated that specific modifications to the indazole structure can lead to increased selectivity and potency against cancer cell lines. For example, one study reported an indazole derivative with an IC50 value of 5.15 µM against the K562 leukemia cell line, indicating significant anticancer activity .
The mechanism through which these compounds exert their biological effects is still under investigation. However, it is hypothesized that they may influence apoptotic pathways by modulating the expression of key proteins involved in cell survival and death, such as Bcl-2 and Bax .
Case Studies
Several case studies have highlighted the potential applications of this compound:
- Antifungal Efficacy : A series of indazole derivatives were tested against various strains of Candida. Compounds with carboxamide substitutions displayed enhanced antifungal activity compared to their counterparts without such modifications .
- Antitumor Activity : In vitro studies on K562 cells showed that specific derivatives could induce apoptosis effectively at low concentrations. This suggests potential for development into therapeutic agents for leukemia .
Data Tables
Comparison with Similar Compounds
Structural Analog: 1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-(trifluoromethyl)phenyl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide (CAS 942719-51-9)
This analog shares the same indazole-sulfone core but differs in the aryl substituent (3-trifluoromethylphenyl vs. 2,4-dimethoxyphenyl). Key differences are summarized below:
Table 1. Structural and Physicochemical Comparison
Implications of Structural Differences
- Electronic Effects: The 2,4-dimethoxyphenyl group in the target compound donates electron density via methoxy groups, which may enhance hydrogen-bonding interactions with biological targets.
- Molecular Weight and Solubility :
- The target compound has a lower molecular weight (418.4 vs. 427.4 g/mol) due to the absence of fluorine atoms.
- The dimethoxyphenyl group may improve solubility in polar solvents compared to the trifluoromethyl analog.
Pharmacological and Biochemical Implications
- Target Affinity : The electron-donating methoxy groups in the target compound may favor interactions with polar residues in enzyme active sites, while the trifluoromethyl group in CAS 942719-51-9 could enhance hydrophobic binding.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
